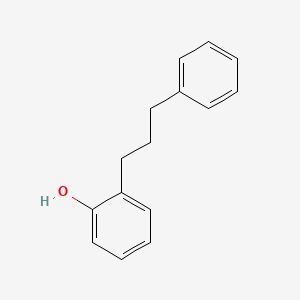

2-(3-Phenylpropyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H16O |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

2-(3-phenylpropyl)phenol |

InChI |

InChI=1S/C15H16O/c16-15-12-5-4-10-14(15)11-6-9-13-7-2-1-3-8-13/h1-5,7-8,10,12,16H,6,9,11H2 |

InChI Key |

JSGXYACZKHCRTI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCC2=CC=CC=C2O |

Origin of Product |

United States |

Synthesis and Manufacturing Processes

Common Synthetic Routes

The synthesis of 2-(3-Phenylpropyl)phenol and its derivatives can be accomplished through several established organic chemistry reactions.

The Friedel-Crafts reaction is a classical method for attaching substituents to aromatic rings and is a viable route for synthesizing phenylpropylphenol structures. wikipedia.org The process can proceed via two main pathways:

Friedel-Crafts Acylation: This involves the reaction of a phenol (B47542) with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgresearchgate.net For phenols, this can lead to both C-acylation (on the ring) and O-acylation (on the hydroxyl group). stackexchange.com The product ketone can then be reduced to the corresponding alkyl group. To favor C-acylation, an excess of the catalyst is often used, which can also promote a Fries rearrangement of any O-acylated ester byproduct to the desired C-acylated hydroxyarylketone. stackexchange.com Subsequent reduction of the keto group yields the propyl chain.

Friedel-Crafts Alkylation: This route involves the direct reaction of a phenol with an alkylating agent, such as a phenylpropyl halide or alcohol, using a Lewis or Brønsted acid catalyst. wikipedia.org For example, 2-(3-hydroxy-1-phenylpropyl)-4-methylphenol (B118821) can be synthesized via the Friedel-Crafts alkylation of p-cresol (B1678582) with 1-phenylpropane-1,3-diol (B1205248) using an iron(III) chloride (FeCl₃·6H₂O) catalyst. researchgate.netacs.org While direct, this method can be complicated by issues of regioselectivity and potential rearrangements of the alkylating agent. wikipedia.org

Grignard reagents offer an alternative pathway for constructing the carbon skeleton of this compound. While specific examples for the parent compound are scarce in the provided literature, the general strategy could involve the reaction of a suitably protected phenoxy-containing Grignard reagent with a phenylpropanal or related electrophile. Alternatively, a phenyl Grignard reagent could react with a protected phenol containing a propanal or propyl halide substituent. The presence of the acidic phenolic proton requires a protection strategy or the use of specialized Grignard reagents tolerant of acidic functional groups. researchgate.net

Industrial Scale Production Considerations

For industrial production, particularly when the target compound is an intermediate for a pharmaceutical agent, the synthetic route must be efficient, scalable, safe, and cost-effective. google.com Processes described in patents for related compounds, such as the active metabolite of Tolterodine (B1663597), highlight key considerations. The synthesis often starts from readily available materials and aims for high yields with minimal byproducts. google.comgoogle.com For instance, a process for a related derivative involves the reduction of an amide intermediate with a hydride reagent. google.com The choice of solvents, catalysts, and reagents is critical to ensure safety and minimize environmental impact. google.comgoogle.com Continuous flow synthesis using microreactors has been explored for related processes to reduce reaction times and improve quality control.

Purification and Characterization Techniques

Purification of the final product is crucial to meet the high-purity standards required for its applications, especially in pharmaceuticals. Common laboratory and industrial purification techniques include:

Distillation: For thermally stable, liquid products, distillation under reduced pressure can be effective. google.com

Crystallization/Recrystallization: If the compound is a solid, crystallization from a suitable solvent system is a powerful method for achieving high purity.

Chromatography: Column chromatography, using adsorbents like silica (B1680970) gel or Sephadex LH-20, is widely used for purification, especially for removing closely related impurities. mdpi.com Preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) can be used for isolating highly pure samples. mdpi.comresearchgate.net

Characterization of the purified compound relies on a suite of analytical methods to confirm its identity and purity. These include spectroscopic techniques like NMR, IR, and MS, as detailed in subsequent sections. researchgate.net

Synthetic Methodologies and Chemical Transformations

Foundational Synthetic Routes to 2-(3-Phenylpropyl)phenol and its Analogs

The construction of the this compound scaffold and its derivatives relies on several established synthetic methodologies. These routes often involve the strategic coupling of key precursor molecules and have been refined over time to improve efficiency and yield.

Key Precursors and Strategic Retrosynthetic Analysis

A common retrosynthetic approach to this compound and its analogs involves disconnecting the molecule at the bond between the phenolic ring and the propyl chain. This leads to two primary synthons: a phenol (B47542) derivative and a phenylpropyl unit.

One of the foundational routes involves the Friedel-Crafts alkylation of a phenol with a suitable phenylpropyl electrophile. For instance, the synthesis of an analog, 2-(3-hydroxy-1-phenylpropyl)-4-methylphenol (B118821), utilizes the reaction of p-cresol (B1678582) with 1-phenylpropane-1,3-diol (B1205248) in the presence of a Lewis acid catalyst like FeCl₃·6H₂O. acs.orgresearchgate.net This reaction highlights the use of a diol as a precursor to the electrophilic species that alkylates the phenol ring.

Alternative precursors for the phenylpropyl side chain include phenylpropyl halides or sulfonates, which can be coupled with a phenoxide nucleophile. For example, the synthesis of certain analogs involves the reaction of a phenol with (3-bromopropyl)benzene (B42933) in the presence of a base like potassium carbonate. nih.gov

In more complex syntheses, such as those for analogs like Fesoterodine, the retrosynthetic analysis becomes more intricate. The synthesis of its active metabolite, (R)-2-(3-N,N-diisopropylamino-1-phenylpropyl)-4-hydroxymethyl-phenol, often starts from precursors like (R)-(-)-[3-(2-benzyloxy-5-bromophenyl)-3-phenylpropyl]-diisopropylamine. google.com This precursor already contains the chiral center and the diisopropylamino group, which are installed through a multi-step sequence.

The following table summarizes key precursors used in the synthesis of this compound and its analogs:

| Precursor Class | Specific Examples | Role in Synthesis |

| Phenolic Precursors | Phenol, p-Cresol, Resorcinol, 2,5-dimethylphenol | Provides the phenolic ring system. acs.orgthieme-connect.demdpi.comgoogle.com |

| Phenylpropyl Precursors | 1-Phenylpropane-1,3-diol, (3-Bromopropyl)benzene, 3-Phenylpropylamine, Cinnamaldehyde | Forms the 3-phenylpropyl side chain. acs.orgnih.govgoogle.comnih.gov |

| Protected Intermediates | (R)-(-)-[3-(2-benzyloxy-5-bromophenyl)-3-phenylpropyl]-diisopropylamine | Used in multi-step syntheses to introduce functionality and control stereochemistry. google.com |

| Starting Materials for Analogs | Ethyl benzoylacetate, 2-Benzyl-acrylic acid | Serve as foundational molecules for building more complex analogs. acs.orgnih.gov |

Reaction Mechanisms and Intermediate Characterization

The core reaction in many syntheses of this compound is the Friedel-Crafts alkylation. The mechanism involves the generation of a carbocation or a related electrophilic species from the phenylpropyl precursor, which then attacks the electron-rich phenol ring. The regioselectivity of this reaction, favoring ortho-alkylation, is influenced by the directing effect of the hydroxyl group of the phenol and the reaction conditions.

In the case of using 1-phenylpropane-1,3-diol, the Lewis acid catalyst facilitates the formation of a carbocation at the benzylic position, which is stabilized by the phenyl ring. This electrophile then undergoes electrophilic aromatic substitution on the phenol.

During these syntheses, various intermediates are formed and can be characterized using standard analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). acs.orgnih.govmdpi.com For example, in the synthesis of tolterodine (B1663597), an analog of this compound, the intermediate 2-(3-hydroxy-1-phenylpropyl)-4-methylphenol is identified and its formation monitored by TLC. acs.org Subsequent protection and functionalization steps lead to further intermediates whose structures are confirmed by spectroscopic methods. acs.org

Catalytic Systems and Optimization of Reaction Parameters in Organic Synthesis

The choice of catalyst and the optimization of reaction parameters are crucial for achieving high yields and selectivity in the synthesis of this compound and its analogs.

Catalytic Systems:

Lewis Acids: Ferric chloride (FeCl₃·6H₂O) is a commonly used catalyst for Friedel-Crafts alkylation reactions in this context. acs.orgresearchgate.net Other Lewis acids can also be employed.

Transition Metal Catalysts: Palladium-based catalysts are utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the C-C bond between the aryl and propyl moieties, particularly in modern synthetic approaches. numberanalytics.com Iron porphyrin complexes have been investigated for the ortho-C-H functionalization of phenols, offering a regioselective approach. researchgate.net

Phase Transfer Catalysts: In some alkylation reactions of phenols, phase transfer catalysts like cetyltrimethylammonium bromide can be used to facilitate the reaction between the phenoxide in an aqueous phase and the alkyl halide in an organic phase. thieme-connect.de

Optimization of Reaction Parameters:

Temperature: The reaction temperature is a critical parameter. For instance, Friedel-Crafts alkylations are often carried out at elevated temperatures, such as refluxing in dichloromethane, to drive the reaction to completion. acs.org Conversely, some steps, like the addition of organometallic reagents, may require low temperatures (-78 °C) to control reactivity and prevent side reactions. orgsyn.org

Solvent: The choice of solvent can significantly impact the reaction outcome. Dichloromethane is a common solvent for Friedel-Crafts reactions. acs.org Tetrahydrofuran (THF) is frequently used for reactions involving organometallic reagents. nih.govorgsyn.org

Reaction Time: Monitoring the reaction progress using techniques like TLC is essential to determine the optimal reaction time and to avoid the formation of byproducts from over-reaction. acs.org

The following table provides examples of catalytic systems and reaction conditions employed in relevant syntheses:

| Reaction Type | Catalyst | Solvent | Temperature |

| Friedel-Crafts Alkylation | FeCl₃·6H₂O | Dichloromethane | Reflux |

| Grignard Reaction | Magnesium, iPrMgCl·LiCl | Tetrahydrofuran | 40-70 °C |

| Suzuki-Miyaura Coupling | Palladium Catalyst | Water | Varies |

| C-H Functionalization | Iron Porphyrin | Varies | Varies |

Advanced Synthetic Approaches and Sustainable Chemistry

Recent advancements in organic synthesis have led to the development of more sustainable and efficient methods for preparing phenylpropyl phenols, focusing on green chemistry principles and high levels of selectivity.

Green Chemical Synthesis Innovations for Phenylpropyl Phenols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing phenylpropyl phenols, this translates to using less hazardous reagents, employing renewable resources, and designing more atom-economical reactions.

One notable innovation is the use of "Turbo Grignard" reagents, such as iPrMgCl·LiCl, in conjunction with additional magnesium. google.com This approach has been shown to increase the yield and purity in the synthesis of the active metabolite of Fesoterodine, while potentially reducing reaction times and the formation of impurities compared to conventional Grignard reagents. google.com

Furthermore, the development of catalytic reactions that can be performed in greener solvents, such as water, is a significant step forward. The use of recyclable palladium catalysts for Suzuki-Miyaura coupling of phenols in water exemplifies this trend, although not directly applied to this compound in the provided sources, it represents a promising direction for future syntheses. numberanalytics.com The broader field of phenol synthesis is also seeing a shift towards using renewable feedstocks like lignin (B12514952) and developing solvent-free reaction conditions. numberanalytics.comresearchgate.net

Chemo-, Regio-, and Stereoselective Synthesis Methodologies

Achieving high levels of selectivity is a major goal in modern organic synthesis. For a molecule like this compound, this involves controlling which functional groups react (chemoselectivity), where on the molecule the reaction occurs (regioselectivity), and the three-dimensional arrangement of atoms (stereoselectivity).

Chemoselectivity: In syntheses of analogs with multiple reactive sites, selective protection and deprotection strategies are often employed. For example, in the synthesis of a tolterodine intermediate, the phenolic hydroxyl group is selectively protected with a tosyl group, while the aliphatic hydroxyl group is converted to a better leaving group using p-nitrobenzenesulfonyl chloride. acs.orgresearchgate.net

Regioselectivity: The ortho-alkylation of phenols is a key regioselective step. The inherent directing ability of the hydroxyl group is often exploited. For more challenging substrates, directed C-H functionalization using specific catalysts, such as iron porphyrins for phenols, can provide high regioselectivity. researchgate.net

Stereoselectivity: The synthesis of chiral analogs of this compound requires stereoselective methods. This can be achieved by using chiral starting materials, employing chiral catalysts, or through resolution of a racemic mixture. For instance, the synthesis of optically pure (R)-tolterodine involves the resolution of a racemic intermediate using L-tartaric acid. acs.orgresearchgate.net In other cases, optically pure synthons, such as (S)-2-methoxy-3-phenylpropanoic acid, are used to introduce the desired stereochemistry. nih.gov Palladium-catalyzed cross-coupling reactions have also been developed that proceed with high retention of configuration, allowing for the synthesis of enantioenriched products. researchgate.net

Derivatization and Functionalization Strategies for Research Applications

The structural framework of this compound, featuring a reactive phenolic hydroxyl group and a modifiable phenylpropyl side chain, offers multiple avenues for chemical derivatization. These modifications are pivotal for tuning the molecule's physicochemical properties and for creating advanced materials for various research applications. Strategies range from simple functional group interconversions to the construction of complex macromolecular architectures.

The phenolic hydroxyl group is a primary site for chemical modification due to its acidity and nucleophilicity. Common derivatization strategies include etherification and esterification, which alter the compound's polarity, hydrogen-bonding capability, and electronic properties. rhhz.netnih.gov

Etherification: The conversion of the phenolic hydroxyl to an ether is a common strategy. This is typically achieved via the Williamson ether synthesis, where the corresponding phenoxide, generated by treatment with a base, reacts with an alkyl halide. thieme-connect.denih.gov A variety of bases and reaction conditions can be employed, including phase-transfer catalysis, which is effective for alkylating phenols with primary alkyl halides in a two-phase system. thieme-connect.de For example, the benzylation of the phenolic hydroxyl in tolterodine, a structurally related compound, is accomplished using benzyl (B1604629) chloride with potassium carbonate and sodium iodide as catalysts. The choice of solvent can be critical, as dipolar aprotic solvents like DMF or DMSO tend to favor O-alkylation over competing C-alkylation. thieme-connect.de

Esterification: The phenolic hydroxyl can be readily converted to an ester by reaction with acyl chlorides, acid anhydrides, or carboxylic acids. chemguide.co.ukresearchgate.net While direct esterification with carboxylic acids is often slow for phenols, the use of acyl chlorides or anhydrides in the presence of a base is highly efficient. chemguide.co.uk For instance, the active metabolite of fesoterodine, which possesses a similar core structure, is prepared by the reaction of (R)-(+)-2-(3-N,N-diisopropylamino-1-phenylpropyl)-4-hydroxymethyl-phenol with isobutyryl chloride. google.com This esterification serves as a prodrug strategy, enhancing lipophilicity for improved absorption. Modern methods may employ catalysts like titanium tetrachloride to facilitate the direct esterification of phenols with carboxylic acids under mild conditions. mdpi.com

Table 1: Representative Reactions for Modifying the Phenolic Hydroxyl Group

| Reaction Type | Reagents & Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Etherification (Williamson) | Alkyl halide (e.g., benzyl chloride), Base (e.g., K₂CO₃, NaOH), optional Phase-Transfer Catalyst | Aryl Ether | Forms a stable C-O-C bond, removing the acidic proton. | thieme-connect.de |

| Esterification | Acyl chloride or Acid Anhydride (B1165640), Base (e.g., triethylamine, pyridine) | Aryl Ester | Introduces a carbonyl group, often used for prodrugs or as a protecting group. | chemguide.co.ukgoogle.com |

| Esterification (Catalytic) | Carboxylic Acid, Catalyst (e.g., TiCl₄) | Aryl Ester | Allows direct esterification under milder conditions than traditional methods. | mdpi.com |

| Derivatization for Analysis | 4-Nitrobenzoyl chloride, Base (e.g., borate (B1201080) buffer) | Nitrobenzoyl Ester | Introduces a chromophore for HPLC-UV detection. | scirp.org |

The phenylpropyl side chain presents additional opportunities for structural modification, although it is generally less reactive than the phenolic hydroxyl group. Functionalization can occur at the aliphatic propyl chain or the terminal phenyl ring.

Aliphatic Chain Modifications: The three-carbon chain can be a target for various transformations. In the synthesis of related pharmaceutical compounds like tolterodine, a key step involves the introduction of a diisopropylamine (B44863) group onto the propyl chain. gpatindia.comacs.org This is typically achieved through nucleophilic substitution, where a leaving group on the chain, such as a tosylate, is displaced by the amine. acs.orgresearchgate.net The synthesis often starts from precursors where the propyl chain contains other functional groups, like a hydroxyl or ketone, which are then converted to the desired functionality. gpatindia.comresearchgate.net However, direct C-H functionalization of the alkyl chain can be challenging. For example, studies on phenyl(3-phenylpropyl)sulfane, a structural analog, showed it to be inactive towards certain palladium-catalyzed alkenylation reactions that successfully functionalized shorter chain analogs. acs.org

Terminal Phenyl Ring Modifications: The terminal phenyl group can undergo electrophilic aromatic substitution, provided the phenolic hydroxyl group is appropriately protected to prevent it from directing the reaction or being oxidized. Standard aromatic substitutions such as nitration, halogenation, or Friedel-Crafts reactions could introduce a wide range of functional groups, although specific examples for this compound itself are not prevalent in the literature.

Table 2: Selected Functionalization Strategies for the Phenylpropyl Side Chain

| Target Site | Reaction Type | Reagents & Conditions | Modification | Reference |

|---|---|---|---|---|

| Propyl Chain | Nucleophilic Substitution | Precursor with leaving group (e.g., tosylate), Nucleophile (e.g., diisopropylamine) | Introduction of an amine group. | acs.orgresearchgate.net |

| Propyl Chain | Reduction | Reducing agent (e.g., LiAlH₄) on a keto-ester precursor | Formation of a 1,3-diol. | researchgate.net |

| Terminal Phenyl Ring | Electrophilic Aromatic Substitution | Standard electrophiles (e.g., HNO₃/H₂SO₄ for nitration); requires protection of the phenolic -OH. | Introduction of substituents (e.g., -NO₂, -Br). | [N/A] |

The bifunctional nature of this compound and its derivatives makes them attractive building blocks for the synthesis of polymers and complex supramolecular assemblies. The phenylpropyl unit can impart flexibility and specific spatial arrangements in the resulting macromolecules.

Polymeric Structures: Phenolic compounds can be polymerized through various methods, including oxidative coupling and enzymatic polymerization. nih.gov Peroxidases, for example, can catalyze the polymerization of phenols using hydrogen peroxide as an oxidant. nih.gov While direct polymerization of this compound is not widely documented, derivatives containing polymerizable groups are utilized. For instance, 3-phenylpropyl methacrylate (B99206) can be polymerized via RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization to create thermoresponsive polymers. rsc.org Phenolic functionalities can also be incorporated into polymers by copolymerizing phenolic monomers, such as allyl- or methacrylamide-phenols, with other monomers. mdpi.com

Supramolecular Structures: Phenylpropyl ether motifs are key components in the construction of self-assembling supramolecular structures, particularly dendrimers. acs.orgresearchgate.net In this approach, monomers derived from 3-phenylpropionic acids with varying numbers of hydroxyl groups are synthesized and used in a convergent strategy to build dendrons. acs.orgresearchgate.net These phenylpropyl ether-based dendrons are noted for their flexibility, which facilitates faster self-assembly into higher-order structures like porous columnar lattices compared to their benzyl ether counterparts. acs.org The self-assembly of these dendrons is driven by noncovalent interactions, leading to the formation of complex, predictable tertiary structures. researchgate.netacs.org The resulting supramolecular architectures can form giant vesicular spheres or various periodic and quasi-periodic arrays. acs.orgacs.org The stability of these assemblies is often enhanced by hydrogen bonding, for example, between phenol OH groups and imidazole (B134444) nitrogen atoms in imidazole-phenol Schiff base systems, which form stable dimeric supramolecular structures. rsc.org

Table 3: Applications in Macromolecular Synthesis

| Macromolecular Type | Building Block/Monomer | Synthetic Strategy | Resulting Structure/Property | Reference |

|---|---|---|---|---|

| Supramolecular Dendrimer | 3-Phenylpropyl ether dendrons | Convergent iterative synthesis and self-assembly | Porous columnar lattices, supramolecular spheres. | acs.org |

| Thermoresponsive Polymer | 3-Phenylpropyl methacrylate | RAFT dispersion polymerization | Polymers exhibiting thermoresponsive polymorphism. | rsc.org |

| Polymeric Phenols | Substituted phenols | Enzymatic polymerization (e.g., using Horseradish Peroxidase) | Polymers with potential antioxidant activity. | nih.gov |

| Supramolecular Dimer | Imidazole-phenol Schiff bases | Hydrogen bond-driven self-assembly | Stable 16-membered hydrogen-bonded rings. | rsc.org |

Reactivity and Mechanistic Organic Chemistry

Electrophilic Aromatic Substitution on the Phenolic Ring

The phenolic ring of 2-(3-Phenylpropyl)phenol is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. byjus.comchemistrystudent.com This hydroxyl group directs incoming electrophiles primarily to the ortho and para positions relative to it. byjus.com

Nitration: The nitration of phenols can be achieved using nitric acid. The reaction conditions determine the extent of nitration. With dilute nitric acid at room temperature, a mixture of ortho and para-nitrophenols is typically formed. byjus.comchemistrystudent.com In the case of this compound, nitration would be expected to yield a mixture of 2-(3-Phenylpropyl)-4-nitrophenol and 2-(3-Phenylpropyl)-6-nitrophenol. The use of more vigorous conditions, such as concentrated nitric acid, can lead to polysubstitution. byjus.com For instance, the use of ammonium (B1175870) nitrate (B79036) and trifluoroacetic anhydride (B1165640) is a method for the ortho-nitration of phenols. jst.go.jp

Halogenation: Phenols are readily halogenated even in the absence of a Lewis acid catalyst. byjus.com Reaction with bromine in a non-polar solvent like chloroform (B151607) at low temperatures would likely result in monobromination at the positions ortho and para to the hydroxyl group. byjus.com Treatment with bromine water typically leads to the formation of a polybrominated product, such as 2,4,6-tribromophenol (B41969) from phenol (B47542). byjus.com For this compound, this would correspond to the formation of 4,6-dibromo-2-(3-phenylpropyl)phenol.

Friedel-Crafts Reactions: The Friedel-Crafts reaction involves the alkylation or acylation of an aromatic ring. libretexts.orgsigmaaldrich.com

Alkylation: This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst like AlCl₃. libretexts.org However, Friedel-Crafts alkylations are prone to issues such as polysubstitution and carbocation rearrangements. libretexts.org For this compound, alkylation would likely occur at the positions activated by the hydroxyl group.

Acylation: This reaction introduces an acyl group using an acyl chloride or anhydride with a Lewis acid catalyst. sigmaaldrich.com Friedel-Crafts acylation is generally preferred over alkylation as the product, an aryl ketone, is deactivated towards further substitution, preventing polysubstitution. sigmaaldrich.com The reaction of this compound with an acyl chloride would be expected to yield the corresponding acylated phenol.

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Nitration (mild) | Dilute HNO₃ | 2-(3-Phenylpropyl)-4-nitrophenol, 2-(3-Phenylpropyl)-6-nitrophenol |

| Halogenation (mild) | Br₂ in CHCl₃ | 4-Bromo-2-(3-phenylpropyl)phenol, 6-Bromo-2-(3-phenylpropyl)phenol |

| Halogenation (vigorous) | Bromine water | 4,6-Dibromo-2-(3-phenylpropyl)phenol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-2-(3-phenylpropyl)phenol, 6-Acyl-2-(3-phenylpropyl)phenol |

Reactions Involving the Propyl Side Chain and Aromatic Systems

The propyl side chain of this compound also presents sites for chemical reactivity, particularly at the benzylic positions. The benzylic carbon is the carbon atom attached to an aromatic ring. libretexts.org

Side Chain Oxidation: Strong oxidizing agents can oxidize the benzylic carbon of an alkylbenzene to a carboxylic acid, provided it has at least one attached hydrogen. libretexts.org The mechanism is complex but is thought to involve the initial breaking of a benzylic C-H bond, which is stabilized by the aromatic ring. libretexts.org

Benzylic Functionalization: The benzylic position is susceptible to functionalization through various methods, including radical reactions. Copper-catalyzed reactions have been developed for the functionalization of benzylic C-H bonds, allowing for the introduction of groups like cyano, azido, and methoxy. mukundamandal.com These methods often proceed under mild conditions. mukundamandal.com Furthermore, selective chlorination of benzylic C-H bonds can be achieved, and the resulting benzyl (B1604629) chlorides can be used in subsequent nucleophilic substitution reactions. wisc.edu

Oxidation and Reduction Chemistry

The phenolic and aromatic moieties of this compound are susceptible to both oxidation and reduction reactions.

Oxidation: Phenols can be oxidized to form various products, including quinones. The oxidation of 2,6-disubstituted phenols, in particular, can lead to the formation of diphenoquinones when the para position is unsubstituted. google.com The oxidation of phenols can be carried out using a variety of oxidizing agents, including copper-based catalysts. google.com For instance, a derivative, [3-(2-benzyloxy-5-methyl-phenyl)-3-phenyl-propyl]-diisopropylamine, is oxidized using copper sulfate (B86663) and sodium persulfate to form a benzaldehyde (B42025) derivative. google.com

Reduction: The aromatic rings of this compound can be reduced under certain conditions. Catalytic hydrogenation is a common method for the reduction of aromatic rings, although it often requires forcing conditions. A derivative of this compound, [4-benzyloxy-3-(3-diisopropylamino-1-phenyl-propyl)-phenyl]-methanol, undergoes debenzylation via catalytic hydrogenation using 10% Palladium on Carbon, which removes the benzyl protecting group. google.com Another related compound, (±)-4-bromo-2-(3-hydroxy-1-phenylpropyl)phenol, is produced by the reduction of a chroman-2-one with lithium aluminum hydride. google.com

Photochemical and Radiochemical Transformations

While specific studies on the photochemical and radiochemical transformations of this compound are not extensively detailed in the provided search results, general principles of phenol photochemistry can be considered. Phenols can undergo photochemical reactions, including photo-oxidation and the formation of reactive intermediates upon exposure to UV light. The presence of the two aromatic rings and the phenolic hydroxyl group suggests that the molecule could be susceptible to various photochemical transformations.

Coordination Chemistry and Metal-Catalyzed Reactions

The phenolic oxygen of this compound can act as a ligand, coordinating to metal centers. This coordination is a key aspect of many metal-catalyzed reactions involving phenols.

Metal-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. For instance, the Suzuki-Miyaura cross-coupling reaction can be used to form carbon-carbon bonds. jst.go.jp While a direct example with this compound is not provided, related phenolic compounds are used in such reactions. jst.go.jp For example, a methoxymethyl (MOM)-protected aryl bromide derivative of a phenol was successfully coupled with boronic acids under palladium catalysis. jst.go.jp

Theoretical and Computational Chemistry of 2 3 Phenylpropyl Phenol

Electronic Structure and Molecular Orbital Theory Studies

The electronic structure of 2-(3-phenylpropyl)phenol is fundamentally dictated by its constituent parts: a phenol (B47542) ring and a 3-phenylpropyl substituent. Molecular Orbital (MO) theory offers a framework for understanding how the atomic orbitals of the constituent atoms combine to form molecular orbitals, which are spread across the entire molecule. pageplace.de

Key to understanding the molecule's reactivity and electronic properties are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net In this compound, the HOMO is expected to be primarily localized on the electron-rich phenol ring, particularly involving the p-orbitals of the oxygen atom and the aromatic carbon atoms. researchgate.net This is because the hydroxyl group is an activating, electron-donating group. The LUMO, conversely, is likely to be distributed over the aromatic systems, representing the lowest energy state for an additional electron. The energy difference between the HOMO and LUMO is a critical parameter, influencing the molecule's electronic absorption characteristics and its susceptibility to electronic excitation. libretexts.org

Density Functional Theory (DFT) Calculations for Ground State Properties and Reaction Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-electron systems, such as molecules. sumitomo-chem.co.jp It is frequently employed to determine the ground-state geometry and thermodynamic properties of molecules like this compound. mdpi.com By using functionals such as B3LYP in conjunction with a suitable basis set (e.g., 6-311G(d,p)), it is possible to calculate the optimized molecular structure with a high degree of accuracy. alljournals.cnresearchgate.net

These calculations can provide detailed information on bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule.

Table 1: Illustrative DFT-Calculated Ground State Geometrical Parameters for this compound

| Parameter | Atom(s) Involved | Calculated Value |

|---|---|---|

| Bond Length | C(aromatic)-O | 1.36 Å |

| Bond Length | O-H | 0.96 Å |

| Bond Length | C(aromatic)-C(propyl) | 1.51 Å |

| Bond Angle | C-O-H | 109.5° |

| Dihedral Angle | C-C-C-C (propyl chain) | ~180° (anti) or ~60° (gauche) |

Furthermore, DFT is instrumental in studying the energetics of chemical reactions. researchgate.net For instance, the energy of reaction for processes like oxidation or substitution can be determined by calculating the energies of the reactants and products. The activation energy, which is the energy barrier that must be overcome for a reaction to occur, can also be computed by locating the transition state structure on the potential energy surface. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Due to the presence of several rotatable single bonds in the 3-phenylpropyl chain, this compound can exist in numerous conformations. Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. nih.gov By simulating the motion of the molecule, MD can explore its conformational space and identify the most stable, low-energy conformers. hawaii.edu

These simulations can reveal how the phenylpropyl chain orients itself relative to the phenol ring and how intermolecular interactions, such as hydrogen bonding with solvent molecules or other solute molecules, influence the conformational preferences. nih.govresearchgate.net The results of MD simulations can provide insights into the molecule's shape and flexibility, which are crucial for understanding its biological activity and physical properties. rsc.org

Table 2: Example of Conformational Analysis Results from MD Simulations

| Conformer | Dihedral Angle (C(aromatic)-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti | ~180° | 0.0 | 65 |

| Gauche 1 | ~60° | 1.2 | 25 |

| Gauche 2 | ~-60° | 1.5 | 10 |

Prediction of Spectroscopic Signatures through Ab Initio Methods

Ab initio computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules. researchgate.net For this compound, these methods can calculate the nuclear magnetic resonance (NMR) chemical shifts and the infrared (IR) vibrational frequencies.

The calculated spectra can be compared with experimental data to confirm the structure of the compound and to aid in the assignment of the observed spectral peaks. For example, the calculated ¹H and ¹³C NMR chemical shifts can help in assigning the signals to specific atoms in the molecule. dntb.gov.ua Similarly, the computed IR spectrum can identify the vibrational modes associated with specific functional groups, such as the O-H stretch of the phenol or the C-H stretches of the aromatic rings and the alkyl chain. sci-hub.se

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR Chemical Shift (phenolic OH) | 5.2 ppm | 5.1 ppm |

| ¹³C NMR Chemical Shift (aromatic C-OH) | 155.0 ppm | 154.5 ppm |

| IR Frequency (O-H stretch) | 3600 cm⁻¹ | 3605 cm⁻¹ |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions. oregonstate.edursc.org For reactions involving this compound, such as electrophilic aromatic substitution or oxidation of the phenolic hydroxyl group, DFT calculations can be used to map out the entire reaction pathway. cdnsciencepub.comrsc.org

This involves locating the structures of all intermediates and, crucially, the transition states that connect them. wolfram.com A transition state is a high-energy, transient configuration of atoms that exists for an infinitesimally short time as reactants are converted into products. dergipark.org.tr By calculating the energy of the transition state relative to the reactants, the activation energy for that step can be determined. scielo.br

The analysis of the reaction path, often done using Intrinsic Reaction Coordinate (IRC) calculations, confirms that a calculated transition state indeed connects the intended reactants and products. smu.edu This detailed mechanistic information is vital for understanding reaction kinetics and for designing more efficient synthetic routes or catalysts.

Table 4: Hypothetical Reaction Pathway for Electrophilic Bromination of this compound

| Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| 1 | Formation of σ-complex (intermediate) | 15.2 |

| 2 | Deprotonation to form product | 2.5 |

Advanced Analytical Techniques for Research and Characterization

High-Resolution Mass Spectrometry for Structural Confirmation and Complex Mixture Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone for the definitive structural confirmation of 2-(3-phenylpropyl)phenol. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which are crucial for determining the elemental composition of the molecule and its fragments. This technique is instrumental in distinguishing between compounds with the same nominal mass but different chemical formulas.

In the analysis of complex mixtures, such as those from biological matrices or environmental samples, HRMS can selectively identify this compound even in the presence of numerous other components. This is particularly valuable in metabolomic studies or in the analysis of pharmaceutical and personal care products (PPCPs) where the compound might be present at trace levels. longdom.org The ability of HRMS to provide accurate mass data aids in the confident identification of the molecular ion peak and helps to rule out potential impurities.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive method for elucidating the detailed molecular structure of this compound. libretexts.org While one-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms, two-dimensional (2D) NMR techniques are essential for assembling the complete structural puzzle. libretexts.org

Key 2D NMR experiments for characterizing this compound include:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. libretexts.org For this compound, COSY would establish the connectivity within the propyl chain and the relationships between adjacent protons on the phenyl and phenol (B47542) rings.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between carbons and protons over two to three bonds. This is critical for connecting the different fragments of the molecule, for instance, linking the propyl chain to the phenol ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.org NOESY is particularly useful for determining the three-dimensional conformation of the molecule.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the key structural units of this compound. researchgate.net

| Structural Unit | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenolic -OH | Variable | - |

| Aromatic CH (Phenol Ring) | 6.7 - 7.2 | 115 - 130 |

| Aromatic CH (Phenyl Ring) | 7.1 - 7.3 | 126 - 129 |

| -CH₂- (adjacent to phenol) | ~2.6 | ~30 |

| -CH₂- (middle of propyl chain) | ~1.9 | ~32 |

| -CH₂- (adjacent to phenyl) | ~2.7 | ~36 |

| Quaternary Aromatic C (C-OH) | - | 150 - 155 |

| Quaternary Aromatic C (C-C₃H₆) | - | 125 - 130 |

| Quaternary Aromatic C (ipso-phenyl) | - | ~142 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mit.edu This technique involves irradiating a single crystal of this compound with an X-ray beam and analyzing the resulting diffraction pattern. mit.edu The pattern of diffracted spots provides detailed information about the crystal lattice and the arrangement of molecules within it.

The data obtained from X-ray crystallography allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular structure. It also reveals intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of the molecules in the crystal. While obtaining a suitable single crystal can be a challenge, the resulting structural information is unparalleled in its detail and accuracy. nih.gov The B-factors derived from X-ray scattering data can also offer insights into the dynamics of the protein. nih.gov

Chromatographic-Spectroscopic Coupling Techniques (e.g., GC-MS, LC-MS) for Mechanistic Studies

The coupling of chromatographic separation techniques with mass spectrometry is indispensable for the analysis of this compound, especially in mechanistic studies and the analysis of complex samples. creative-proteomics.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the analysis of volatile and thermally stable compounds. creative-proteomics.com For GC-MS analysis, this compound may require derivatization to increase its volatility, for example, by silylating the phenolic hydroxyl group. GC-MS provides excellent separation of isomers and can yield detailed fragmentation patterns upon electron ionization, which aids in structural identification. It is a highly sensitive method, often capable of detecting compounds at very low concentrations. longdom.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that is particularly useful for non-volatile or thermally labile compounds, making it ideal for the direct analysis of this compound without derivatization. rsc.org Reversed-phase HPLC with a C18 column is commonly employed for the separation of phenolic compounds. researchgate.netvulcanchem.com LC-MS, especially when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity, allowing for the quantification of the compound in complex matrices like environmental water samples or biological fluids. longdom.orgeurl-pesticides.eu It is a key technique in studying the metabolic fate or degradation pathways of the compound. researchgate.net

| Technique | Sample Volatility Requirement | Derivatization | Typical Application |

| GC-MS | High | Often required for polar groups | Analysis of volatile organic compounds, impurity profiling |

| LC-MS | Low to high | Not usually required | Analysis of non-volatile compounds, metabolomics, environmental analysis |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and serves as a unique "molecular fingerprint." mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. ucdavis.edu Each type of bond and functional group absorbs at a characteristic frequency, allowing for their identification. ucdavis.edu For this compound, FT-IR can confirm the presence of the phenolic -OH group (broad band around 3300-3500 cm⁻¹), the aromatic C-H bonds (stretching vibrations above 3000 cm⁻¹), and the C-C bonds within the aromatic rings (vibrations in the 1400-1600 cm⁻¹ region). nih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. uliege.be While the selection rules for Raman are different from FT-IR, it also provides a characteristic spectrum based on the molecular vibrations. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the phenyl and phenol rings in the molecule. The combination of FT-IR and Raman provides a more complete vibrational analysis. mdpi.com

The following table highlights key vibrational modes for this compound.

| Functional Group / Vibration | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| O-H Stretch (Phenol) | 3500 - 3300 (broad) | 3500 - 3300 (weak) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 2960 - 2850 | 2960 - 2850 |

| Aromatic C=C Stretch | 1600, 1500, 1450 | 1600, 1500, 1450 |

| C-O Stretch (Phenol) | 1260 - 1180 | 1260 - 1180 |

| C-H Out-of-Plane Bend | 900 - 675 | 900 - 675 |

Biological Activities and Molecular Mechanisms Purely Mechanistic and Non Clinical Focus

Molecular Target Identification and Ligand-Receptor Interactions

While specific ligand-receptor binding studies for 2-(3-Phenylpropyl)phenol are not extensively documented, research on structurally similar compounds provides insight into its potential molecular targets. The presence of varied functional groups, including a phenolic hydroxyl and aromatic rings, allows for potential interactions with biological targets like enzymes and receptors. ontosight.ai

A notable study on an analogue, 2-(2,4-dichlorophenoxy)-5-(3-phenylpropyl)phenol, revealed its ability to bind to the enoyl-acyl carrier protein reductase (ENR) from Plasmodium falciparum. researchgate.net This enzyme is a critical component of the type II fatty acid biosynthesis pathway, making it a target for drug discovery. researchgate.net The binding of the analogue displaces a key amino acid side chain (F368), opening a back pocket within the enzyme. researchgate.net

In a broader context, phenolic compounds are known to interact with various enzymes and receptors, leading to the modulation of their activity. The nature of these interactions, whether inhibitory or activatory, can trigger diverse biological effects and influence signal transduction and metabolic processes.

Cellular Pathway Modulation Studies

In vitro mechanistic investigations of phenolic compounds reveal their capacity to modulate various cellular pathways. Research on compounds with structural similarities to this compound, such as Phenol (B47542), [3-[ethyl(3-phenylpropyl)amino]propyl]-, suggests a potential to inhibit cancer cell proliferation by inducing apoptosis and modulating the cell cycle. This is thought to occur through the inhibition of key signaling molecules that promote tumor growth.

As a class, phenolic compounds are recognized for their allelopathic effects, which stem from the modulation of fundamental cellular pathways in plants. These mechanisms include:

Inhibition of Respiration: A common effect of phenolic allelochemicals is the weakening of a plant's oxygen absorption capacity. nih.gov

Induction of Oxidative Stress: Allelochemicals can lead to the production and accumulation of reactive oxygen species, causing oxidative stress within the plant cells. nih.gov

Disruption of Metabolic Enzymes: Diverse classes of allelochemicals, including phenols, are known to disrupt the activity of various metabolic enzymes. jst.go.jp

The table below summarizes the key cellular pathway modulations attributed to phenolic allelochemicals based on in vitro studies.

| Cellular Process | Mechanistic Effect | Supporting Observations |

| Photosynthesis | Inhibition | Reduction in chlorophyll (B73375) content and photosynthetic rate. nih.govresearchgate.net |

| Cellular Respiration | Inhibition | Weakened oxygen absorption capacity. nih.gov |

| Cell Proliferation | Inhibition | Modulation of cell cycle and induction of apoptosis in some models. |

| Redox Homeostasis | Disruption | Production and accumulation of reactive oxygen species (oxidative stress). nih.gov |

| Metabolism | Disruption | Inhibition of various metabolic enzymes. jst.go.jp |

| Protein Synthesis | Inhibition | Can inhibit the transport of amino acids and subsequent protein synthesis. nih.govnih.gov |

Structure-Activity Relationship (SAR) Studies for Molecular Recognition

Structure-activity relationship (SAR) studies on molecules containing the phenylpropyl moiety provide critical information about the features necessary for molecular recognition and biological activity.

One key finding comes from research on small molecule inhibitors of the collagen–Hsp47 protein-protein interaction. carlroth.com In this study, elongating a side chain to a phenylpropyl group markedly improved the compound's inhibitory activity. carlroth.com This suggests that the phenylpropyl group is crucial for interacting with aromatic amino acid residues, such as tyrosine and histidine, within the protein's binding pocket. carlroth.com

Similarly, in the development of ligands for sigma (σ) receptors, piperazine-based models with phenethyl and phenylpropyl groups fit well into the hydrophobic regions of the receptor. labster.com The 4-O-des-methyl derivative of one such compound, which introduces a phenolic hydroxyl group, showed the highest binding affinity for both σ1 and σ2 receptors, indicating the hydrogen bond donor properties of the phenol may contribute to high-affinity binding. labster.com

The table below details findings from SAR studies on compounds related to this compound, highlighting the role of the phenylpropyl group.

| Compound Class/Target | Key SAR Finding | Inferred Role of Phenylpropyl Group | Reference |

| Collagen–Hsp47 Inhibitors | Elongation of an alkyl linker to a phenylpropyl moiety markedly increased inhibitory potency. | Interacts with aromatic amino acid residues (e.g., Tyr, His) in the protein binding site. | carlroth.com |

| Sigma (σ) Receptor Ligands | A phenylpropyl group is a key feature for occupying hydrophobic regions in receptor binding models. | Provides optimal hydrophobic interactions for high-affinity binding. | labster.com |

| Carvacrol Derivatives (Enzyme Inhibitors) | Addition of an aromatic quinoline (B57606) core enhanced enzyme inhibition. | The aromatic ring can interact with amino acid residues in the enzyme's active site via π–π interactions. | thermofisher.com |

These studies collectively underscore the importance of the phenylpropyl group for establishing effective hydrophobic and aromatic interactions within protein binding sites, a principle that is central to the molecular recognition of this compound.

Interaction with Biological Macromolecules

The chemical nature of this compound dictates its interactions with key biological macromolecules like proteins and nucleic acids.

Protein Interactions: Phenol is a well-known protein denaturant. researchgate.net This property is fundamental to the phenol-chloroform extraction method, where phenol is used to dissolve and precipitate proteins, separating them from nucleic acids. researchgate.netresearchgate.net Proteins, which contain hydrophobic regions, interact with phenol and are partitioned at the interface between the aqueous and organic phases. researchgate.net Beyond this general denaturing capacity, the phenylpropyl group can engage in more specific, non-covalent interactions within protein binding pockets, as evidenced by SAR studies showing its role in occupying hydrophobic and aromatic domains. carlroth.comlabster.com

Nucleic Acid Interactions: The interaction of phenolic compounds with nucleic acids is complex. In standard laboratory procedures, phenol at a neutral pH is used to create a biphasic system where DNA and RNA, with their negatively charged phosphate (B84403) backbones, remain soluble in the upper aqueous phase, effectively separating them from proteins. researchgate.net However, at an acidic pH, DNA is denatured and partitions into the organic phenol phase. researchgate.netresearchgate.net Some studies on phenolic allelochemicals have indicated that they can reduce the integrity of both DNA and RNA. nih.gov Furthermore, certain phenolic derivatives have been shown to engage in electrostatic interactions with the DNA backbone.

Role in Plant Biochemistry and Allelopathy (Mechanistic Aspects)

In plant biochemistry, phenolic compounds are a diverse group of secondary metabolites synthesized via the shikimate and acetate (B1210297) pathways. They serve numerous functions, including acting as defense compounds against herbivores and pathogens and providing protection from environmental stressors. wikipedia.org

One of the most significant roles of phenolic compounds in plant-plant interactions is allelopathy, where they are released into the environment to inhibit the growth of neighboring plants. nih.govnih.gov The mechanisms underlying the phytotoxicity of phenolic allelochemicals are multifaceted and include:

Inhibition of Cell Division: Ultrastructural studies of root tips exposed to allelochemicals show a drastic suppression of cell division, leading to stunted root growth. nih.gov

Disruption of Nutrient and Water Uptake: By damaging root morphology and function, allelochemicals can impair a plant's ability to absorb essential nutrients and water.

Inhibition of Photosynthesis and Respiration: Phenolics can reduce chlorophyll content and interfere with the electron transport chains in both photosynthesis and mitochondrial respiration. nih.govresearchgate.net

Altered Protein and Nucleic Acid Synthesis: Some phenolic compounds can inhibit the transport of amino acids and interfere with protein synthesis, as well as compromise the integrity of DNA and RNA. nih.govnih.gov

Metabolic profiling of potent allelopathic plant extracts has identified various phenolic acids. jst.go.jp For instance, an extract from Artemisia was found to contain dimethylmalonic acid, 3-phenylpropyl tridecyl ester, demonstrating that compounds containing a 3-phenylpropyl moiety are present in plants and contribute to their allelopathic potential. jst.go.jp

Applications in Materials Science, Catalysis, and Environmental Chemistry

Precursor for Polymer Synthesis and Advanced Materials Development

Phenolic compounds are foundational monomers in polymer chemistry, and alkylphenols like 2-(3-Phenylpropyl)phenol are no exception. Their bifunctional nature, with reactive sites on the aromatic ring (ortho and para to the hydroxyl group) and the hydroxyl group itself, allows them to be incorporated into various polymer backbones.

Long-chain alkylphenols are utilized as precursors for phenolic resins, thermoplastic elastomers, and fire-retardant materials. wikipedia.org The presence of the 3-phenylpropyl group in this compound could impart specific properties to a polymer, such as increased thermal stability, altered solubility, and enhanced mechanical strength.

One of the most common applications for phenols is in the synthesis of phenolic resins (also known as phenoplasts) through reaction with aldehydes, most notably formaldehyde (B43269). wikipedia.org The substitution at the ortho position in this compound would direct the formaldehyde condensation to the para position and the other ortho position, leading to the formation of a cross-linked polymer network. The bulky phenylpropyl group would influence the packing of the polymer chains, potentially creating resins with unique flexibility and impact resistance.

Furthermore, the hydroxyl group can be used for the synthesis of other polymers, such as polycarbonates and polyesters, through reaction with phosgene (B1210022) or dicarboxylic acids, respectively. Alkylphenols are also used to produce additives that protect or stabilize polymers like rubber and PVC. roadmaptozero.com

| Polymer Type | General Phenolic Precursor | Potential Role of this compound | Key Properties |

|---|---|---|---|

| Phenolic Resins (Resol/Novolac) | Phenol (B47542), Cresols, Alkylphenols | Monomer that reacts with formaldehyde to form a cross-linked network. | High thermal stability, chemical resistance, flame retardancy. |

| Polycarbonates | Bisphenol A (a diphenol) | As a chain terminator to control molecular weight or as a comonomer to modify properties. | Optical clarity, high impact strength, toughness. |

| Epoxy Resins | Bisphenol A | Could be used to synthesize specialized epoxy resins by reaction with epichlorohydrin. | Strong adhesion, chemical resistance, good electrical insulation. |

| Polymer Additives | Butylated hydroxytoluene (BHT) | Precursor for antioxidants or UV stabilizers to prevent polymer degradation. roadmaptozero.com | Enhanced durability and lifespan of the final polymer product. |

Role in Homogeneous and Heterogeneous Catalysis

The applications of this compound in catalysis can be viewed from two perspectives: the compound as a ligand or catalyst component, and the compound as a substrate for catalytic transformation.

As a component in a catalytic system, the phenolic oxygen can act as a ligand, coordinating with a metal center to form a phenoxide complex. The electronic properties of the catalyst could be tuned by the phenylpropyl substituent. Such complexes are relevant in various organic transformations.

More commonly, alkylphenols are substrates in catalytic processes, particularly in the context of biomass valorization and petrochemical refining. A key reaction is catalytic dealkylation , where the alkyl group is cleaved from the phenolic ring to produce phenol and an olefin. rsc.org This process is valuable for converting lower-value alkylphenols into high-value platform chemicals. Acidic catalysts, such as ZSM-5 zeolites, are effective for this transformation. rsc.org In the case of this compound, this reaction would yield phenol and allylbenzene. The presence of water can be crucial to maintain the catalytic activity by preventing strong adsorption of phenol onto the catalyst surface. rsc.org

| Catalytic Process | Role of Alkylphenol | Catalyst Type | Potential Products from this compound |

|---|---|---|---|

| Dealkylation | Substrate | Acid-acting catalysts (e.g., zeolites, silica-alumina) rsc.orggoogle.com | Phenol and Allylbenzene |

| Oxidation | Substrate | Heterogeneous catalysts (e.g., V2O5/γ-Al2O3) for wet air oxidation | Ring-opened products (e.g., carboxylic acids), CO2, H2O |

| Hydrogenation | Substrate | Metal catalysts (e.g., Pd, Pt, Ni) | 2-(3-Cyclohexylpropyl)cyclohexanol |

Application as a Chemical Intermediate in Complex Organic Synthesis

Alkylphenols are versatile building blocks in the chemical industry, serving as intermediates for a wide array of products. wikipedia.orgchemsec.org The structure of this compound offers several functional handles for further chemical modification:

The Hydroxyl Group: Can undergo etherification, esterification, or be used in coupling reactions.

The Aromatic Ring: Susceptible to electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The existing substituents would direct new groups to specific positions.

The Phenylpropyl Chain: The benzylic positions on the alkyl chain could potentially be functionalized through free-radical reactions.

Long-chain alkylphenols are key starting materials for the production of surfactants, particularly alkylphenol ethoxylates (APEs), which are used in detergents, emulsifiers, and dispersing agents. taylorandfrancis.comuobasrah.edu.iq This involves the reaction of the phenolic hydroxyl group with ethylene (B1197577) oxide. wur.nl They are also used to synthesize lubricant additives, fragrances, and antioxidants. wikipedia.orgchemsec.org

| Product Class | General Synthesis Route from Alkylphenol | Example of a Complex Molecule |

|---|---|---|

| Surfactants (APEs) | Ethoxylation of the hydroxyl group. | Nonylphenol ethoxylate |

| Antioxidants | Introduction of bulky groups (e.g., tert-butyl) ortho to the hydroxyl group. | Butylated hydroxytoluene (BHT) |

| Pharmaceuticals | Multi-step synthesis using the phenol as a scaffold. | Tolterodine (B1663597) (structurally related amine derivative) |

| Fragrances | Esterification or etherification of the hydroxyl group. | p-Cresyl acetate (B1210297) |

Environmental Fate, Degradation Pathways, and Biotransformation Mechanisms

The environmental fate of alkylphenols is a subject of significant interest due to their widespread use and the environmental persistence of some members of this class, like nonylphenol and octylphenol. nih.gov When released into the environment, they can partition into different compartments based on their physicochemical properties. The long, nonpolar phenylpropyl chain in this compound suggests it would have low water solubility and a tendency to adsorb to sediment and soil organic matter. nih.gov

Biodegradation is the primary mechanism for the removal of alkylphenols from the environment. The degradation of alkylphenol ethoxylate surfactants often leads to the formation of more persistent alkylphenols. nih.govresearchgate.netresearchgate.net Microbial degradation of alkylphenols can proceed through several pathways:

Hydroxylation of the Aromatic Ring: Enzymes like mono-oxygenases can introduce a second hydroxyl group, typically ortho to the first, to form an alkyl-substituted catechol. researchgate.net This catechol ring can then be cleaved by dioxygenase enzymes, leading to mineralization.

Oxidation of the Alkyl Chain: The degradation can also be initiated on the alkyl side-chain. Enzymes such as methylenehydroxylases can oxidize the carbon atom adjacent to the aromatic ring, forming a chiral alcohol. nih.gov This can be followed by further oxidation and eventual cleavage of the side chain.

Cometabolism: Some microorganisms can transform alkylphenols without using them as a primary energy source. For instance, the fungus Fusarium solani has been shown to effectively degrade nonylphenol and octylphenol. rcsi.science

The ultimate biodegradation half-lives for common alkylphenols in various environmental conditions typically range from one to four weeks. nih.gov Aerobic conditions generally facilitate faster biotransformation than anaerobic conditions. nih.gov

| Process | Description | Key Intermediates | Environmental Significance |

|---|---|---|---|

| Aerobic Biodegradation | Microbial degradation in the presence of oxygen. nih.gov | Alkyl-catechols, hydroxylated side-chain products. researchgate.netnih.gov | Primary pathway for removal from water and soil. |

| Anaerobic Biodegradation | Microbial degradation in the absence of oxygen. | Often slower and less complete than aerobic degradation. | Relevant in anoxic sediments and some wastewater treatment stages. |

| Biotransformation | Enzymatic alteration of the molecule without complete degradation. nih.govrcsi.science | Chiral alcohols, vinylphenols. nih.gov | Can alter the toxicity and mobility of the parent compound. |

| Sorption | Partitioning onto solid phases like sediment and sludge. nih.gov | N/A | Reduces aqueous concentration but creates a reservoir of the pollutant. |

Utilization in Analytical Chemistry as a Reagent or Probe

In analytical chemistry, compounds like this compound can be utilized either as the target analyte or as a reagent for derivatization. Given the environmental relevance of alkylphenols, highly sensitive methods have been developed for their detection. sgsaxys.com

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are standard for quantifying alkylphenols in environmental samples. thermofisher.comnih.gov However, the direct analysis of alkylphenols can sometimes lack sensitivity.

To overcome this, chemical derivatization is often employed. The phenolic hydroxyl group is an ideal site for attaching a tag that enhances detectability. For example, alkylphenols can be reacted with dansyl chloride to produce fluorescent derivatives that can be detected at very low concentrations using LC-MS/MS. nih.gov Another common approach for GC-MS analysis is derivatization with pentafluorobenzyl (PFB) bromide, which creates a derivative that is highly sensitive in negative-ion chemical-ionization (NICI) mode, allowing for detection at the picogram-per-milliliter level. researchgate.net

While it is not documented as a specific probe, the structural features of this compound could potentially be exploited to develop new analytical reagents. The combination of a phenolic group for reaction and a phenylpropyl tail for tuning solubility or chromatographic behavior could be advantageous in designing specific derivatizing agents or probes for various applications.

Future Perspectives and Unaddressed Research Frontiers

Emerging Synthetic Methodologies for Sustainable Production

The chemical industry's shift towards green and sustainable practices necessitates the development of environmentally benign and efficient syntheses for valuable compounds like 2-(3-phenylpropyl)phenol. Future research will likely focus on methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

Promising avenues include the advancement of flow chemistry and biocatalysis . Flow chemistry offers enhanced control over reaction parameters, leading to higher yields and purity while minimizing solvent usage and improving safety. Biocatalytic methods, employing enzymes or whole-cell systems, present an opportunity for highly selective syntheses under mild conditions, reducing the need for protecting groups and harsh reagents. Chemoenzymatic strategies, which combine the advantages of both chemical and biological catalysis, could provide novel and efficient routes to this compound and its derivatives.

The development of novel catalytic systems is another critical frontier. This includes exploring earth-abundant metal catalysts to replace precious metals in cross-coupling reactions and C-H activation strategies, which could offer more atom-economical and sustainable synthetic pathways.

To quantify the environmental impact of these emerging methodologies, the application of green chemistry metrics will be crucial. Metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and E-Factor will be essential tools for evaluating and comparing the sustainability of different synthetic routes.

| Green Chemistry Metric | Description | Potential Application in this compound Synthesis |

| Atom Economy (AE) | Measures the efficiency of a reaction in converting reactants to the desired product. | Comparing the efficiency of different coupling strategies for forming the bibenzyl core. |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used to the mass of the final product. | Assessing the overall environmental footprint of a synthetic route, including solvents and workup materials. |

| E-Factor | The ratio of the mass of waste generated to the mass of the desired product. | Quantifying the waste produced by different synthetic methodologies. |

| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. | Evaluating the material efficiency of a specific chemical transformation. |

Exploration of Novel Reactivity and Chemical Transformations

Beyond its synthesis, the exploration of the novel reactivity of this compound is a key area for future research. The presence of the phenolic hydroxyl group and the flexible propyl linker provides multiple sites for chemical modification, opening doors to a wide array of derivatives with potentially unique properties.

Future studies will likely focus on the selective functionalization of both the aromatic rings and the aliphatic bridge. This could involve late-stage C-H functionalization, a powerful tool for introducing new functional groups into complex molecules, thereby enabling the rapid generation of diverse compound libraries. The development of regioselective reactions will be critical to control the position of substitution on the phenolic ring.

The synthesis of derivatives through reactions such as etherification, esterification, and coupling reactions at the hydroxyl group will continue to be an important area of research. Furthermore, transformations involving the phenylpropyl side chain, such as oxidation, reduction, or the introduction of unsaturation, could lead to novel structures with interesting biological or material properties. The exploration of metal-catalyzed cross-coupling reactions to introduce new aryl or alkyl groups will also be a significant avenue for creating structural diversity.

| Transformation Type | Potential Reagents/Catalysts | Expected Products |

| O-Alkylation/Arylation | Alkyl halides, Arylboronic acids / Bases (K2CO3, Cs2CO3), Copper or Palladium catalysts | Ether derivatives |

| O-Acylation | Acyl chlorides, Carboxylic anhydrides / Bases (Pyridine, DMAP) | Ester derivatives |

| Aromatic C-H Functionalization | Transition metal catalysts (Pd, Rh, Ru) with directing groups | Functionalized aromatic rings (e.g., alkylated, arylated, halogenated) |

| Side-Chain Oxidation | Oxidizing agents (e.g., KMnO4, CrO3) | Ketones, carboxylic acids, or other oxidized derivatives |

| Dehydrogenation | Dehydrogenation catalysts (e.g., Pd/C) | Stilbene derivatives |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is poised to play an increasingly vital role in understanding and predicting the properties and reactivity of this compound. Advanced computational modeling can accelerate research by providing insights that are difficult or time-consuming to obtain through experimentation alone.

Future research will likely employ a range of computational techniques, from density functional theory (DFT) to molecular dynamics (MD) simulations. DFT calculations can be used to predict spectroscopic properties, reaction mechanisms, and thermodynamic parameters, guiding the design of new synthetic routes and the prediction of reaction outcomes. MD simulations can provide insights into the conformational flexibility of the molecule and its interactions with other molecules, which is particularly relevant for understanding its biological activity or its behavior in condensed phases.

The development of predictive models using machine learning and artificial intelligence (AI) is another exciting frontier. By training models on existing experimental data, it may be possible to predict the properties and reactivity of novel derivatives of this compound, thereby accelerating the discovery of new materials and bioactive compounds. These models could also be used to optimize reaction conditions for known transformations, leading to improved yields and selectivity.

| Computational Method | Application in this compound Research | Predicted Properties |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of spectroscopic data (NMR, IR), calculation of electronic properties. | Transition state energies, reaction barriers, NMR chemical shifts, HOMO-LUMO gap. |

| Molecular Dynamics (MD) | Simulation of conformational dynamics, study of intermolecular interactions (e.g., with solvents or biological macromolecules). | Conformational preferences, binding affinities, diffusion coefficients. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity based on molecular structure. | Predicted biological activity (e.g., antioxidant, antimicrobial). |

| Machine Learning (ML) | Prediction of reaction outcomes, optimization of synthetic conditions, virtual screening of derivative libraries. | Reaction yields, product selectivity, potential for bioactivity. |

Interdisciplinary Applications in Emerging Technologies

The unique structural features of this compound make it a promising candidate for a variety of applications in emerging technologies. Future research will likely focus on leveraging its properties for the development of new materials, sensors, and therapeutic agents.

In materials science, the phenolic hydroxyl group can be used as a handle for polymerization or for grafting onto surfaces, leading to the development of new polymers, coatings, and functional materials. The aromatic rings and the flexible linker could also impart interesting photophysical or electronic properties, making it a candidate for applications in organic electronics.

The potential for this compound and its derivatives to act as ligands for metal ions could be explored for applications in catalysis or sensing. The development of fluorescent sensors based on this scaffold could enable the detection of specific analytes with high sensitivity and selectivity.

In the field of medicinal chemistry, the dihydrostilbenoid core is a well-known pharmacophore with a wide range of biological activities. Future research will likely focus on the synthesis and evaluation of derivatives of this compound as potential therapeutic agents, targeting a variety of diseases. The exploration of its antioxidant, anti-inflammatory, and anticancer properties will be of particular interest.

| Emerging Technology | Potential Application of this compound | Key Structural Features |

| Materials Science | Monomer for high-performance polymers, component of functional coatings, organic electronic material. | Phenolic hydroxyl group for polymerization, aromatic rings for electronic properties. |

| Sensor Technology | Fluorescent chemosensor for metal ions or other analytes. | Ligating groups, fluorogenic core. |

| Nanotechnology | Surface modification of nanoparticles, component of self-assembled monolayers. | Phenolic hydroxyl group for surface attachment. |

| Medicinal Chemistry | Scaffold for the development of new drugs (e.g., antioxidant, anti-inflammatory, anticancer agents). | Dihydrostilbenoid core, modifiable functional groups. |

Challenges and Opportunities in Mechanistic Research

A deep understanding of the reaction mechanisms underlying the synthesis and transformations of this compound is essential for the development of more efficient and selective chemical processes. While general mechanistic principles can be applied, detailed studies are needed to elucidate the specific pathways involved in reactions of this compound.

One of the key challenges is the presence of multiple reactive sites, which can lead to complex reaction mixtures and difficulties in controlling selectivity. Future research will need to employ a combination of experimental and computational techniques to unravel these complex reaction networks. In-situ spectroscopic methods, such as NMR and IR spectroscopy, can provide real-time information on the formation of intermediates and products, while kinetic studies can help to determine the rate-limiting steps of a reaction.

Computational studies, as mentioned earlier, will be invaluable for mapping out potential energy surfaces and identifying the most likely reaction pathways. The combination of experimental and computational data will be crucial for developing a comprehensive understanding of the factors that govern the reactivity and selectivity of this compound.

Opportunities in this area include the discovery of new and unexpected reaction pathways, which could lead to the development of novel synthetic methodologies. A deeper understanding of the reaction mechanisms will also enable the rational design of more efficient and selective catalysts for the synthesis and functionalization of this important compound.

| Research Area | Key Questions to be Addressed | Methodologies |

| Synthesis Mechanisms | What are the detailed mechanisms of novel synthetic routes (e.g., biocatalytic, flow chemistry)? What are the key intermediates and transition states? | In-situ spectroscopy (NMR, IR), kinetic studies, isotopic labeling, DFT calculations. |

| Reactivity and Selectivity | What factors control the regioselectivity of C-H functionalization? How can the selectivity of reactions at the hydroxyl group be controlled? | Hammett analysis, linear free-energy relationships, computational modeling. |

| Catalyst Development | What is the active catalytic species in metal-catalyzed reactions? How can catalyst design be used to improve efficiency and selectivity? | Catalyst characterization (X-ray crystallography, spectroscopy), kinetic modeling, DFT calculations. |